![molecular formula C7H16ClNO B577709 3-(2-Methylpropoxy)azetidine hydrochloride CAS No. 1309207-99-5](/img/structure/B577709.png)
3-(2-Methylpropoxy)azetidine hydrochloride
Overview
Description
“3-(2-Methylpropoxy)azetidine hydrochloride” is a chemical compound with the molecular formula C7H16ClNO . It is used in the preparation of isoxazole-thiazole derivatives as GABA .
Synthesis Analysis
The synthesis of azetidines, including “3-(2-Methylpropoxy)azetidine hydrochloride”, has been achieved through visible-light-mediated intermolecular aza Paternò–Büchi reactions . This method utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates .Molecular Structure Analysis
The molecular structure of “3-(2-Methylpropoxy)azetidine hydrochloride” is represented by the InChI code1S/C7H15NO.ClH/c1-6(2)5-9-7-3-8-4-7;/h6-8H,3-5H2,1-2H3;1H
. The molecular weight of the compound is 165.66 . Physical And Chemical Properties Analysis
“3-(2-Methylpropoxy)azetidine hydrochloride” is a powder at room temperature . It has a molecular weight of 165.66 .Scientific Research Applications
- Role of 3-(2-Methylpropoxy)azetidine hydrochloride (KHG26792) : A novel azetidine derivative, KHG26792, has shown promise in protecting against I/R brain injury . It’s worth investigating its mechanism of action and potential therapeutic applications.
Neuroprotection and Brain Injury Research
For more technical details, you can find information about 3-(2-Methylpropoxy)azetidine hydrochloride on the Sigma-Aldrich website . Additionally, BenchChem offers qualified products related to this compound. 🌟
Safety and Hazards
Future Directions
Azetidines, including “3-(2-Methylpropoxy)azetidine hydrochloride”, have drawn the attention of medicinal researchers due to their satisfactory stability, molecular rigidity, and chemical and biological properties . They have been used as motifs in drug discovery, polymerization, and chiral templates .
Mechanism of Action
Target of Action
It has been shown to have a significant impact on brain ischaemia/reperfusion (i/r) injury .
Mode of Action
3-(2-Methylpropoxy)azetidine hydrochloride has been shown to have a neuroprotective effect on brain ischaemia/reperfusion (I/R) injury . It significantly improves neurological deficits and brain oedema and suppresses I/R-induced apoptosis . It also attenuates I/R-induced inflammation and oxidative stress by upregulating superoxide dismutase (SOD) and catalase activity, glutathione (GSH), p-Akt, mitochondrial ATP, Na+, K±ATPase, cytochrome c oxidase, and soluble receptor for advanced glycation end-products (RAGE) and downregulating inducible nitric oxide synthase (iNOS), hypoxia-upregulated protein 1 (HYOUP1), and matrix metallopeptidase 3 (MMP-3) .
Biochemical Pathways
The compound appears to affect several biochemical pathways. It modulates inflammation, scavenges free radicals, ameliorates oxidative stress, and improves the energy metabolism of the brain . It also affects the ATP-induced activation of the nuclear factor of activated T-cells (NFAT) and mitogen-activated protein kinase (MAPK) pathways through the P2X7 receptor in microglia .
Result of Action
The administration of 3-(2-Methylpropoxy)azetidine hydrochloride has been shown to significantly reduce hypoxia-induced expression and activity of caspase-3 in BV-2 microglial cells . It also reduces hypoxia-induced inducible nitric oxide synthase protein expression, which correlates with reduced nitric oxide accumulation .
Action Environment
The action of 3-(2-Methylpropoxy)azetidine hydrochloride can be influenced by environmental factors such as the presence of oxygen and the level of oxidative stress in the brain. The brain is particularly susceptible to cerebral ischaemic reperfusion injury due to its high demand for oxygen, high level of polyunsaturated fatty acids, and low activity of ROS-scavenging enzymes . Therefore, the environment in which the compound acts can significantly influence its efficacy and stability.
properties
IUPAC Name |
3-(2-methylpropoxy)azetidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6(2)5-9-7-3-8-4-7;/h6-8H,3-5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVVLPMWPWLLKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1CNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1309207-99-5 | |
Record name | 3-(2-methylpropoxy)azetidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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